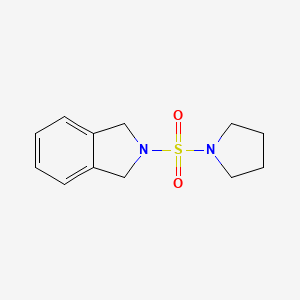![molecular formula C15H18N4O2S B6430094 2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097859-02-2](/img/structure/B6430094.png)
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one, commonly referred to as 2MTPE, is a synthetic compound belonging to the class of thiadiazole derivatives. It is a novel drug candidate with potential applications in the treatment of various diseases. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to possess neuroprotective and neuroregenerative effects.
Mecanismo De Acción
The exact mechanism of action of 2MTPE is not yet fully understood. However, it is thought to act by modulating the activity of certain enzymes involved in inflammatory and immune responses, as well as by modulating the expression of certain genes. In addition, it is thought to act by inhibiting the activity of certain proteins involved in the development of cancer.
Biochemical and Physiological Effects
2MTPE has been found to possess a wide range of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in inflammatory and immune responses, as well as modulate the expression of certain genes. In addition, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective and neuroregenerative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2MTPE in laboratory experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities, as well as neuroprotective and neuroregenerative effects. In addition, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 2MTPE in laboratory experiments is its potential toxicity. It has been found to be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of 2MTPE are far-reaching, and there are many possible future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potential for use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research into its mechanism of action and potential toxicity is warranted. Finally, further studies into its potential use in drug delivery systems and other medical applications should be explored.
Métodos De Síntesis
2MTPE can be synthesized through a series of reactions starting from 2-methylphenol. The first step involves the reaction of 2-methylphenol with thiophosphoryl chloride, followed by the reaction with 1,2,5-thiadiazole-3-yl chloride. The resulting intermediate is then reacted with piperazine to give 2MTPE. The overall reaction is shown below:
2-methylphenol + thiophosphoryl chloride → intermediate
intermediate + 1,2,5-thiadiazole-3-yl chloride → intermediate
intermediate + piperazine → 2MTPE
Aplicaciones Científicas De Investigación
2MTPE has been studied extensively in the scientific literature for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been shown to possess neuroprotective and neuroregenerative effects. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-12-4-2-3-5-13(12)21-11-15(20)19-8-6-18(7-9-19)14-10-16-22-17-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVULKPENNVFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide](/img/structure/B6430011.png)
![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)
![1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430032.png)

![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)